Imidazo(1,2-a)pyrazin-3(7H)-one, 2-methyl-7-phenyl-

Chemiluminescence Luciferin Analogues Active Oxygen Detection

Procure high-purity CLA (CAS 102146-00-9) for quantitative superoxide detection. This Cypridina Luciferin Analog is a specific and validated chemiluminescent probe with an established 1:2 stoichiometry for O₂⁻, confirmed by superoxide dismutase abrogation. Critically, its photophysical properties are highly substituent-dependent; substitution with analogs like MCLA or coelenterazine yields quantitatively different outputs. Using CLA ensures assay reproducibility and serves as a low-background reference probe for novel imidazopyrazinone development. Ideal for oxidative stress assays, vascular tissue studies, and BRET applications.

Molecular Formula C13H11N3O
Molecular Weight 225.25 g/mol
CAS No. 102146-00-9
Cat. No. B009152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo(1,2-a)pyrazin-3(7H)-one, 2-methyl-7-phenyl-
CAS102146-00-9
Synonyms2-methyl-6-phenyl-3,7-dihydroimidazo(1,2-a)pyrazin-3-one
CLA-phenyl
Cypridina luciferin analog
MPDHIP
Molecular FormulaC13H11N3O
Molecular Weight225.25 g/mol
Structural Identifiers
SMILESCC1=NC2=CN(C=CN2C1=O)C3=CC=CC=C3
InChIInChI=1S/C13H11N3O/c1-10-13(17)16-8-7-15(9-12(16)14-10)11-5-3-2-4-6-11/h2-9H,1H3
InChIKeyJYQHFNUMLIRXCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo(1,2-a)pyrazin-3(7H)-one, 2-methyl-7-phenyl- (CAS 102146-00-9): Chemical Class and Core Identity


Imidazo(1,2-a)pyrazin-3(7H)-one, 2-methyl-7-phenyl- (CAS 102146-00-9) is an imidazo[1,2-a]pyrazin-3(7H)-one heterocyclic compound also known by the synonym 2-methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one [1]. It is widely designated as CLA (Cypridina Luciferin Analog) or CLA-phenyl and belongs to the class of imidazopyrazines [2]. This compound is a synthetic analogue of the marine bioluminescent luciferin from the ostracod Cypridina, structurally defined by a fused imidazole-pyrazine core with a methyl group at position 2 and a phenyl substituent at position 6 (historically indexed as 7-phenyl in alternate nomenclature) [3].

Why 2-Methyl-7-phenylimidazo[1,2-a]pyrazin-3(7H)-one Cannot Be Interchanged with Other Imidazopyrazinones or Luciferin Analogues


Imidazo[1,2-a]pyrazin-3(7H)-one derivatives exhibit pronounced substituent-dependent variation in photophysical and chemiluminescent properties. The fundamental π-system of the imidazopyrazinone core is planar with a weakened carbonyl character at C3–O10, making the ring electronically sensitive to peripheral substitution [1]. Comparative studies demonstrate that changes at the 6-position (phenyl, methoxyphenyl, naphthyl, or indolyl) significantly alter light yield, emission wavelength, and reactivity with oxidants such as superoxide and triplet oxygen [2]. Consequently, generic substitution among in-class compounds (e.g., replacing CLA with MCLA or coelenterazine) will produce quantitatively divergent luminescence outputs and detection sensitivities, rendering procurement decisions non-interchangeable for assay development, oxidative stress detection, and bioluminescence resonance energy transfer (BRET) applications [3].

Quantitative Evidence Guide: Head-to-Head Differentiation of Imidazo(1,2-a)pyrazin-3(7H)-one, 2-methyl-7-phenyl- (CLA) Versus Analogues


CLA vs. MCLA: Differential Light Yield in Diglyme with Triplet Oxygen as Oxidant

In a direct head-to-head comparison, the light yield of CLA (2-methyl-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one) was quantified against its methoxy-substituted analogue MCLA under identical conditions using triplet oxygen as the oxidant in diethylene glycol dimethyl ether (diglyme). MCLA produced substantially higher light emission than CLA [1].

Chemiluminescence Luciferin Analogues Active Oxygen Detection

CLA vs. MCLA and NCLA: Superoxide-Driven Chemiluminescence Performance in Aqueous Solution

In aqueous solution employing superoxide ion (O₂⁻) as the oxidant, the chemiluminescence intensity rank order was MCLA > CLA > NCLA, with NCLA emitting weaker light than CLA and MCLA [1]. This establishes CLA as an intermediate-sensitivity probe among the tested analogues.

Superoxide Detection Aqueous Chemiluminescence Reactive Oxygen Species

CLA vs. ICLA: Functional Superiority in Aqueous Superoxide Detection Due to Emitter Fluorescence

Direct comparative analysis revealed that ICLA (6-(3-indolyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one) produced almost no detectable light in aqueous superoxide-based chemiluminescence assays. This failure was attributed to the negligible fluorescence intensity of its corresponding oxyluciferin analogue (ICOLA) in aqueous solution [1].

Superoxide Probe Fluorescence Quantum Yield Aqueous Assay

CLA vs. 2-Phenylimidazopyrazinone: Substitution-Dependent Structural and Spectroscopic Differences

A systematic fundamental study comparing 2-methylimidazo[1,2-a]pyrazin-3(7H)-one (compound 1) with 2-phenylimidazo[1,2-a]pyrazin-3(7H)-one (compound 2) using X-ray crystallography and UV/vis absorption spectroscopy established that the imidazopyrazinone π-system possesses a planar ring structure with weakened C3–O10 carbonyl character [1]. The 2-methyl substitution versus 2-phenyl substitution yields distinct spectroscopic signatures and solvatochromic behavior, with the 2-phenyl derivative demonstrating greater color variation range and sensitivity to solvent proton-donor ability [1][2].

X-ray Crystallography UV/vis Spectroscopy Structural Differentiation

CLA vs. Lucigenin: Superior Probe Specificity for Superoxide Detection in Intact Vascular Tissue

In comparative studies using electron spin resonance, lucigenin was shown to undergo redox cycling that artificially generates superoxide, confounding measurements. In contrast, CLA-enhanced chemiluminescence in vascular tissue stimulated with NADH (200 μM) was completely inhibited by low concentrations of superoxide dismutase (20 U/ml), confirming that CLA does not itself produce superoxide and specifically detects endogenously generated O₂⁻ [1].

Superoxide Specificity Vascular Biology Chemiluminescence Probe

CLA Stoichiometry with Superoxide: 1:2 Molar Consumption Ratio for Light Emission

Kinetic studies on the reaction of CLA with superoxide established that one mole of CLA consumes two moles of superoxide to emit light in aqueous solution across a pH range of 5.5–10.0 under aerobic conditions [1]. This quantitative stoichiometry enables precise calibration of superoxide flux in experimental systems.

Superoxide Reaction Kinetics Chemiluminescence Mechanism Quantitative Assay

Optimal Scientific and Industrial Applications for Imidazo(1,2-a)pyrazin-3(7H)-one, 2-methyl-7-phenyl- (CLA)


Quantitative Superoxide Anion Detection in Biological Tissues and Cell-Based Assays

CLA is a specific and validated chemiluminescence probe for superoxide anion (O₂⁻) detection in intact vascular tissue, phagocytizing macrophages, and granulocytes [1]. Its chemiluminescence signal is abrogated by superoxide dismutase, confirming specificity [1]. The established 1:2 stoichiometry with superoxide enables quantitative flux measurements [2].

Baseline Reference Probe for Comparative Luciferin Analogue Studies in Organic Solvent Systems

CLA serves as an established reference baseline for comparative chemiluminescence studies of novel imidazopyrazinone analogues. In diglyme with triplet oxygen, MCLA and NCLA produce markedly higher light yields than CLA, making CLA the appropriate low-background reference probe [3].

Superoxide-Mediated Ischemia/Reperfusion Injury Model Studies

CLA has been assessed in isolated heart models for effects on ischemia/reperfusion injury, with demonstrated reduction in reperfusion-induced ventricular fibrillation incidence attributed to its superoxide-scavenging properties [4].

Immobilized Enzyme Sensor Development Utilizing Superoxide-Generating Systems

CLA chemiluminescence has been applied to immobilized enzyme sensors incorporating xanthine oxidase, where superoxide generated by the enzymatic reaction triggers CLA light emission for quantitative analyte detection [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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